molecular formula C8H5BrF2O2 B2579536 6-Bromo-2,3-difluorophenylacetic acid CAS No. 887585-27-5

6-Bromo-2,3-difluorophenylacetic acid

Cat. No. B2579536
CAS RN: 887585-27-5
M. Wt: 251.027
InChI Key: BFNUSYLZSBOUCT-UHFFFAOYSA-N
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Description

6-Bromo-2,3-difluorophenylacetic acid is a synthetic organic compound . It belongs to the class of arylboronic acids, which possess a boron atom bonded to an aromatic ring (aryl group) and two hydroxyl groups (OH).


Synthesis Analysis

The synthesis of this compound has been reported in scientific literature, but the specific details may vary depending on the chosen method. The presence of the bromine (Br), fluorine (F), and boronic acid functional groups endow the molecule with unique chemical properties that make it valuable in various scientific research applications.


Molecular Structure Analysis

The molecular formula of this compound is C6H2BrF2B(OH)2 . The bromine atom introduces a reactive site for further chemical modifications, while the fluorine atoms can influence electronic properties and enhance the lipophilicity (fat-solubility) of the molecule.


Chemical Reactions Analysis

The boronic acid group readily participates in coupling reactions, allowing conjugation with other molecules for diverse applications. Protodeboronation of pinacol boronic esters is a known reaction .

Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

Research on antioxidants and their implications across various fields highlights the importance of analytical methods in determining antioxidant activity. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are critical in assessing the antioxidant capacity of complex samples. These methods rely on spectrophotometry to evaluate chemical reactions, indicating their potential relevance in studying the properties of compounds like 6-Bromo-2,3-difluorophenylacetic acid in antioxidative contexts (I. Munteanu & C. Apetrei, 2021).

Environmental Toxicology and Pollution

Studies on the environmental concentrations, toxicology, and behavior of compounds such as 2,4,6-tribromophenol and 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide reveal the intricate dynamics between chemical compounds and environmental health. These investigations offer insights into how chemicals interact with ecosystems, highlighting the importance of understanding their toxicokinetics, toxicodynamics, and potential impact on human and non-target species health. Such research can inform the safety and application guidelines for chemicals with similar properties, including this compound (C. Koch & B. Sures, 2018); (F. Islam et al., 2017).

Herbicide Behavior and Biodegradation

Research on the behavior of herbicides in agricultural environments, particularly those based on 2,4-D, demonstrates the critical role of microorganisms in the degradation and remediation of pesticide pollution. Such studies are essential for developing strategies to mitigate environmental damage and safeguard public health, which could be relevant for managing the environmental footprint of structurally or functionally similar compounds (Karen Magnoli et al., 2020).

Safety and Hazards

6-Bromo-2,3-difluorophenylacetic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-(6-bromo-2,3-difluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNUSYLZSBOUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887585-27-5
Record name 2-(6-bromo-2,3-difluorophenyl)acetic acid
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